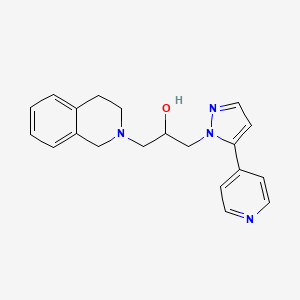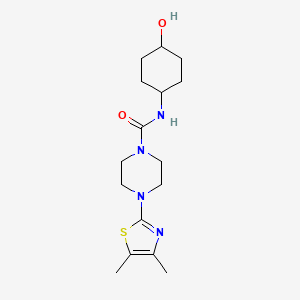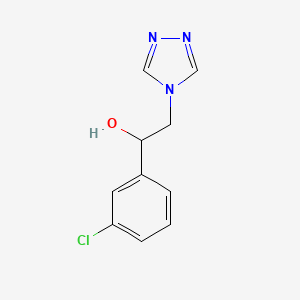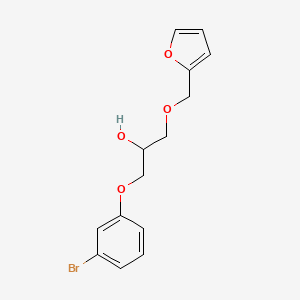
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, also known as ISO-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications.
Mechanism of Action
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol inhibits the activity of MIF by binding to its tautomerase active site, which prevents the catalysis of tautomerase activity. This leads to downstream effects on MIF signaling pathways, resulting in decreased inflammation and immune response.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, sepsis, and colitis. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has also been shown to have anti-tumor effects in various cancer models, including breast cancer, lung cancer, and melanoma.
Advantages and Limitations for Lab Experiments
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has several advantages for lab experiments, including its small size, specificity for MIF, and ease of synthesis. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has limitations, including its potential off-target effects and the need for further optimization for clinical use.
Future Directions
For 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol research include optimization of the compound, identification of potential combination therapies, and further exploration of its therapeutic potential in various disease models.
Synthesis Methods
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol can be synthesized using a multistep process that involves the reaction of 2-bromo-3,4-dihydroisoquinoline with 4-pyridylhydrazine to form 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-pyridin-4-yl-1H-pyrazole. This intermediate is then reacted with 2-(2-hydroxy-3-propylphenoxy)propan-1-ol to form 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol.
Scientific Research Applications
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to inhibit the activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a role in the pathogenesis of many diseases.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-19(14-23-12-8-16-3-1-2-4-18(16)13-23)15-24-20(7-11-22-24)17-5-9-21-10-6-17/h1-7,9-11,19,25H,8,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINXXOLFVLKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CN3C(=CC=N3)C4=CC=NC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)

![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)



![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)

![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
